molecular formula C9H7BrO2 B080311 3-Bromocinnamic acid CAS No. 14473-91-7

3-Bromocinnamic acid

Cat. No.: B080311
CAS No.: 14473-91-7
M. Wt: 227.05 g/mol
InChI Key: YEMUSDCFQUBPAL-SNAWJCMRSA-N
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Description

3-Bromocinnamic acid is an organic compound with the molecular formula C₉H₇BrO₂. It is a derivative of cinnamic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its crystalline powder form, which ranges from white to light yellow in color .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromocinnamic acid can be synthesized through the reaction of 3-bromoiodobenzene with acrylic acid. The reaction typically involves the use of a palladium catalyst under controlled conditions to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromocinnamic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromocinnamic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromocinnamic acid involves its interaction with various molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromocinnamic acid
  • 2-Bromocinnamic acid
  • Cinnamic acid
  • 4-Fluorocinnamic acid
  • 3-Iodocinnamic acid

Comparison: 3-Bromocinnamic acid is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. Compared to 4-bromocinnamic acid, the 3-position bromine substitution offers different steric and electronic effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(E)-3-(3-bromophenyl)prop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMUSDCFQUBPAL-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID4067729, DTXSID301034663
Record name m-Bromocinnamic acid
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Record name (E)-3-(3-Bromophenyl)-2-propenoic acid
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Molecular Weight

227.05 g/mol
Source PubChem
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CAS No.

14473-91-7, 32862-97-8
Record name (2E)-3-(3-Bromophenyl)-2-propenoic acid
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Record name 2-Propenoic acid, 3-(3-bromophenyl)-, (E)-
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Record name M-BROMOCINNAMIC ACID
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Record name 2-Propenoic acid, 3-(3-bromophenyl)-
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Record name m-Bromocinnamic acid
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